2-Amino-2'-deoxyadenosine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-2'-deoxyadenosine and its derivatives involves several chemical strategies, including the use of protected derivatives and specific coupling reactions. For instance, a practical and efficient synthesis of 2′-aminoacylamino-2′-deoxyadenosine derivatives has been reported, highlighting the use of EDCI/HOBt-mediated coupling to afford analytically pure derivatives without the need for preparative HPLC purification (O'Mahony et al., 2007). Additionally, the synthesis of fluoresceinylated 2′-deoxyadenosine derivatives for fluorescent DNA probes has been demonstrated, showcasing the versatility of 2-Amino-2'-deoxyadenosine in molecular labeling and detection (Sarfati & Namane, 1990).
Molecular Structure Analysis
The solution conformation of 2'-amino-2'-deoxyadenosine has been thoroughly studied, revealing preferences for certain conformations in aqueous and ammonia solutions. These studies offer insights into the orientation of the base relative to the ribose and the impact of the amino group on the molecule's conformation (Plach et al., 1977).
Chemical Reactions and Properties
2-Amino-2'-deoxyadenosine's reactivity and interaction with other molecules have been explored in various contexts. For example, its base-pairing selectivity and stacking properties in oligonucleotides have been examined, demonstrating its strong base pair with guanine and its influence on the thermal stability of duplexes (Sugiyama et al., 2000).
Physical Properties Analysis
The physical characterization of oligodeoxynucleotides containing 2-amino-2'-deoxyadenosine, including melting studies and CD conformational analysis, provides valuable information on the duplex stability and the effects of the 2-amino group on DNA conformation and stability (Gaffney et al., 1984).
Chemical Properties Analysis
The chemical properties of 2-Amino-2'-deoxyadenosine, such as its reactivity and role in forming adducts with other compounds, have been the subject of research. Studies on the reaction between 2'-deoxyadenosine and 4-oxo-2-nonenal, for example, have identified major products and adducts, shedding light on the nucleoside's susceptibility to modifications and its potential biological implications (Lee et al., 2000).
Scientific Research Applications
Synthesis of 2′-aminoacylamino-2′-deoxyadenosine derivatives is useful for X-ray studies on tRNA synthetases' editing mechanisms (O'Mahony et al., 2007).
A synthetic route to a 2′-amino-2′-deoxyadenosine phosphoramidite facilitates automated RNA solid-phase synthesis, helping to evaluate hydrogen-bond networks in folded RNA structures (Falschlunger & Micura, 2019).
The 2-amino group in dA'-modified DNA enhances duplex stability and shows no salt-induced conformational transition in mixed sequences (Gaffney, Marky, & Jones, 1984).
Syntheses of 2'-15N-amino-2'-deoxyadenosine, 2'-15N-amino-2'-deoxyguanosine, and 3'-15N-amino-3'-deoxyguanosine enable accurate determination of their amine pKa values (Dai, Lea, Lu, & Piccirilli, 2007).
A new synthetic strategy allows for the parallel synthesis of 2′-amido-2′-deoxyadenosine derivatives suitable for biological testing without chromatographic purification (Link, Calenbergh, & Herdewijn, 1998).
3'-amino-3'-deoxyadenosine inhibits nucleic acid labeling in Ehrlich ascites tumor cells, potentially impacting RNA formation and degradation (Truman & Klenow, 1968).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHIMIFXOBLFF-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2'-deoxyadenosine | |
CAS RN |
4546-70-7 | |
Record name | 2-Amino-2′-deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4546-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diaminopurinedeoxyriboside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINO-2'-DEOXYADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZPH2F1JHR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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